molecular formula C12H27N B085673 Dihexylamine CAS No. 143-16-8

Dihexylamine

Cat. No. B085673
CAS RN: 143-16-8
M. Wt: 185.35 g/mol
InChI Key: PXSXRABJBXYMFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihexylamine and related compounds typically involves methods that enable the formation of the C-N bond characteristic of amines. A common approach for synthesizing di- and trisubstituted hydroxylamines, which are related to dihexylamine in terms of their functional group structure, involves the oxidation of alkylamines followed by subsequent reduction steps. For instance, di-t-alkylamines can be synthesized efficiently through a multi-step process that includes the oxidation of a t-alkylamine to a t-alkylnitroso compound, conversion to a tri-t-alkylhydroxylamine, and reduction to the di-t-alkylamine (Corey & Gross, 1984).

Molecular Structure Analysis

The molecular structure of dihexylamine, like other organic amines, is influenced by the alkyl groups attached to the nitrogen atom. These groups impact the compound's overall geometry and electronic distribution. The study of molecular structures of various methylhydroxylamines in the gas phase provides insights into the conformational preferences and bond lengths typical for compounds related to dihexylamine (Rankin et al., 1981).

Chemical Reactions and Properties

Dihexylamine undergoes chemical reactions characteristic of amines, such as nucleophilic substitution and addition reactions. The hydrodenitrogenation of n-hexylamine, dihexylamine, and trihexylamine has been studied to understand the reactions involving the removal of nitrogen, which is crucial for applications in catalyst development and environmental remediation (Zhao et al., 2004).

Scientific Research Applications

  • Nitrosation Reaction Enhancement : Dihexylamine's rate of nitrosation is significantly enhanced in the presence of bile acid conjugates or micelles containing bile acid conjugates and lecithin, revealing its reactive nature under specific conditions. This reaction is sensitive to changes in pH and the presence of other compounds like alpha-tocopherol and ascorbic acid (Kim, Tannenbaum, & Wishnok, 1980).

  • Hydrodenitrogenation Study : Investigating the hydrodenitrogenation (HDN) of n-hexylamine, dihexylamine, and trihexylamine over a sulfided NiMo/γ-Al2O3 catalyst has revealed insights into the conversion process, particularly the influence of H2 pressure and partial pressure of the hexylamines (Zhao, Kukula, & Prins, 2004).

  • N-nitrosation in Heterogeneous Systems : Research on the N-nitrosations of dihexylamine in a heterogeneous model system has observed a significant enhancement in N-nitrosodihexylamine formation, indicating its reactive nature and the influence of environmental factors like the decane phase on reaction rates (Massey, Crews, Davies, & McWeeny, 1979).

  • Microbial Influence on Nitrosation : Studies show that dihexylamine nitrosation rates can be significantly enhanced in the presence of bacteria and yeast cells, suggesting a non-enzymatic mechanism involving hydrophobic interactions of the precursor amines with cellular constituents (Archer, Yang, & Okun, 1978).

  • Surfactant-mediated Nitrosation : The nitrosation of dihexylamine by nitrite has been observed to be catalyzed in the presence of micelles of various surfactants, indicating a mechanism that could have broader implications in understanding reaction kinetics in different environments (Okun & Archer, 1977).

Safety And Hazards

Dihexylamine is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . It is recommended to handle this product only in a closed system or provide appropriate exhaust ventilation . Personal protective equipment/face protection should be worn and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

N-hexylhexan-1-amine
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InChI

InChI=1S/C12H27N/c1-3-5-7-9-11-13-12-10-8-6-4-2/h13H,3-12H2,1-2H3
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InChI Key

PXSXRABJBXYMFT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCNCCCCCC
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Molecular Formula

C12H27N
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DSSTOX Substance ID

DTXSID1022009
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Molecular Weight

185.35 g/mol
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Physical Description

Dihexylamine is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
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Boiling Point

451 to 469 °F at 760 mmHg (NTP, 1992)
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Flash Point

203 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 79 °F (NTP, 1992)
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Density

0.79 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

6.38 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

less than 0.1 mmHg at 68 °F (NTP, 1992)
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Product Name

Dihexylamine

CAS RN

143-16-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
937
Citations
JD Okun, MC Archer - The Journal of Organic Chemistry, 1977 - ACS Publications
… Figure 1 illustrates the time course of dihexylamine nitrosation at … of dihexylamine and the catalytic effect on dipentyl- and dibutylamine nitrosation in the presence of dihexylamine. As …
Number of citations: 4 pubs.acs.org
HB Yang, EH Lee, JK Lim, DY Chung… - Journal of Nuclear …, 2009 - koreascience.kr
… , were octanoic acid and dihexylamine which are identified by … , tridecane (internal standard) and dihexylamine in total ion … acid was decreased and that of dihexylamine was increased. …
Number of citations: 2 koreascience.kr
C Wohlfarth - Refractive Indices of Pure Liquids and Binary Liquid …, 2008 - Springer
Substance name (s): dihexylamine; dihexyl-amine; N-Hexyl-1-hexanamine; 1-Hexanamine, N-hexyl-; Bis (1-hexyl) amine; Di-n-hexylamine; N, N-Dihexylamine; N-Hexylhexanamine; …
Number of citations: 2 link.springer.com
JD Okun, MC Archer - Journal of the National Cancer Institute, 1977 - academic.oup.com
… that we have observed for dihexylamine nitrosation by DT AB … 3.0 for the nitrosation of dihexylamine in the presence of DT … enhancement for nitrosation of dihexylamine in the presence …
Number of citations: 42 academic.oup.com
IRC Whiteside, PJ Worsfold, EH McKerrell - Analytica chimica acta, 1988 - Elsevier
… The effect of solvent polarity on the fluorescence signal within a flow-injection manifold was investigated with standards prepared from stock solutions of dihexylamine (0.43 MM) in ethyl …
Number of citations: 11 www.sciencedirect.com
R Kakuchi, P Theato - ACS Macro Letters, 2013 - ACS Publications
… The reaction was conducted on polystyrene bearing 20 mol % alkyne groups with 4-toluenesulfonyl azide and dihexylamine in the presence of a Cu(PPh 3 ) 3 Br/diisopropylethylamine …
Number of citations: 89 pubs.acs.org
RC Massey, C Crews, R Davies… - Journal of the Science …, 1979 - Wiley Online Library
… The N-nitrosations of dihexylamine, dibutylamine and dipropylamine were studied in a … Partition coefficient measurements showed that under these conditions 5 % of the dihexylamine …
Number of citations: 13 onlinelibrary.wiley.com
M Abdel‐Rehim, L Zhang, M Hassan… - Journal of …, 1993 - Wiley Online Library
… dihexylamine. At least 40% ammonia was needed to give a symmetrical peak for dihexylamine … ammonia on the asymmetry factors for dihexylamine on these polar, intermediate polarity, …
Number of citations: 7 onlinelibrary.wiley.com
D Pingen, C Altintas, C Müller, D Vogt - Hydrogen Shuttling as a Tool in the … - pure.tue.nl
… Graph 1 shows how the results of splitting of dihexylamine and dicyclohexylamine differ with and without water. As can be seen, in the splitting of dihexylamine, the effect of water is …
Number of citations: 3 pure.tue.nl
YK Kim, SR Tannenbaum… - IARC Scientific …, 1980 - europepmc.org
… The rate of nitrosation of dihexylamine is enhanced when the reaction is carried ut in the … The nitrosation of dihexylamine under these conditions is inhibited by alpha-tocopherol at …
Number of citations: 5 europepmc.org

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